![molecular formula C58H38 B14228398 9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene] CAS No. 828268-34-4](/img/structure/B14228398.png)
9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] is a complex organic compound known for its unique structural properties It consists of anthracene units linked through a phenylene bridge, with biphenyl groups attached to the anthracene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of biphenyl are coupled with halogenated anthracene derivatives in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene or biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Halogenated anthracene or biphenyl derivatives.
Applications De Recherche Scientifique
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] in optoelectronic applications involves the absorption and emission of light. The compound’s unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in the device, facilitating the recombination of charge carriers and the emission of light.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9’-(1,4-Phenylene)bis(9H-carbazole)
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 2,2’-(((((anthracene-9,10-diylbis(4,1-phenylene))bis(methylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Uniqueness
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] stands out due to its unique combination of anthracene and biphenyl units, which provide enhanced photophysical properties compared to similar compounds. Its structure allows for efficient charge transport and light emission, making it particularly suitable for optoelectronic applications.
Propriétés
Numéro CAS |
828268-34-4 |
|---|---|
Formule moléculaire |
C58H38 |
Poids moléculaire |
734.9 g/mol |
Nom IUPAC |
9-(2-phenylphenyl)-10-[4-[10-(2-phenylphenyl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C58H38/c1-3-19-39(20-4-1)43-23-7-9-25-45(43)57-51-31-15-11-27-47(51)55(48-28-12-16-32-52(48)57)41-35-37-42(38-36-41)56-49-29-13-17-33-53(49)58(54-34-18-14-30-50(54)56)46-26-10-8-24-44(46)40-21-5-2-6-22-40/h1-38H |
Clé InChI |
DBRGGDDFPJNENY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
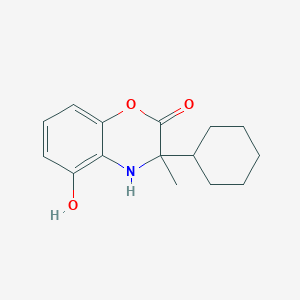
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
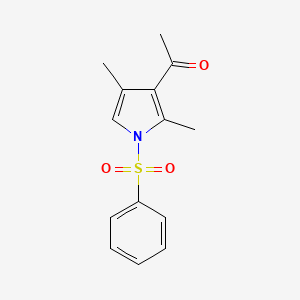
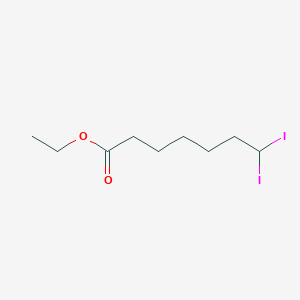
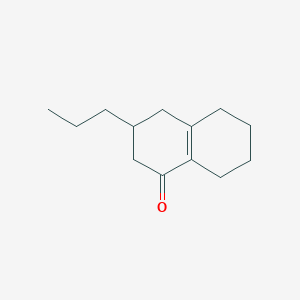
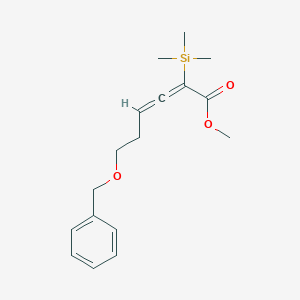
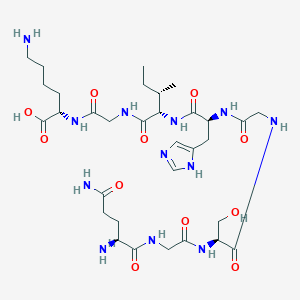
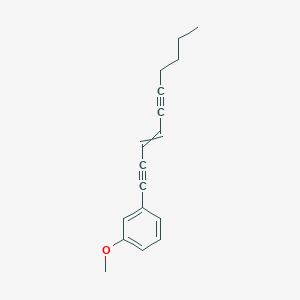
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
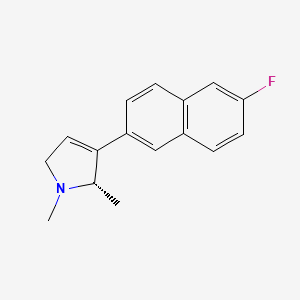
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
